molecular formula C16H19NO4 B5738287 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide

3,5-Diethoxy-N-furan-2-ylmethyl-benzamide

Cat. No.: B5738287
M. Wt: 289.33 g/mol
InChI Key: PTUPTWPBCUANCO-UHFFFAOYSA-N
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Description

3,5-Diethoxy-N-furan-2-ylmethyl-benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups at the 3 and 5 positions of the benzene ring, and a furan-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and furan-2-ylmethanamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with furan-2-ylmethanamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzamide moiety is known to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins and enzymes, modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    3,5-Dimethoxy-N-furan-2-ylmethyl-benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-Diethoxy-N-thiophen-2-ylmethyl-benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3,5-Diethoxy-N-pyridin-2-ylmethyl-benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 3,5-Diethoxy-N-furan-2-ylmethyl-benzamide is unique due to the presence of both ethoxy groups and a furan ring. This combination imparts specific chemical and physical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-diethoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-19-14-8-12(9-15(10-14)20-4-2)16(18)17-11-13-6-5-7-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUPTWPBCUANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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